molecular formula C9H14N2O2S B175363 N-(tert-Butyl)pyridine-3-sulfonamide CAS No. 17432-06-3

N-(tert-Butyl)pyridine-3-sulfonamide

Cat. No.: B175363
CAS No.: 17432-06-3
M. Wt: 214.29 g/mol
InChI Key: VTUDXBGLWJRZDS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)pyridine-3-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(tert-Butyl)pyridine-3-sulfonamide primarily targets the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that the compound interacts with its target, leading to changes in the protein’s activity . This interaction may inhibit or enhance the function of MAPK10, affecting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those regulated by MAPK10. These pathways include the JNK signaling pathway, which plays a crucial role in apoptosis, inflammation, and other cellular responses . By modulating the activity of MAPK10, this compound can influence these downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with MAPK10 and the subsequent changes in the JNK signaling pathway . These effects could potentially include changes in cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment . For instance, the presence of other molecules could compete with this compound for binding to MAPK10, potentially affecting the compound’s efficacy .

Properties

IUPAC Name

N-tert-butylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUDXBGLWJRZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545820
Record name N-tert-Butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17432-06-3
Record name N-tert-Butylpyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in the continuous flow synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide?

A: Researchers have developed a robust multistep continuous flow process for manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ]. This process involves three main steps:

    Q2: What are the potential applications of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide in drug discovery?

    A: While the provided articles focus on the synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ], a related study highlights the discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) []. This compound exhibits potent and selective inhibition of PI3K, a key enzyme involved in cell growth, proliferation, and survival. The structural similarities between these molecules suggest that 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide could serve as a valuable building block or intermediate in the development of novel PI3K inhibitors or other therapeutic agents.

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